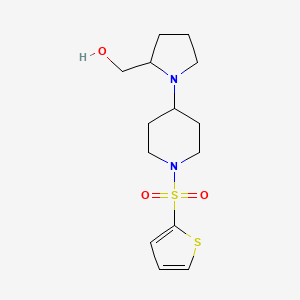

(1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Description

“(1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol” is a heterocyclic compound featuring a piperidine-pyrrolidine scaffold modified with a thiophene sulfonyl group and a hydroxymethyl moiety. Its structure combines conformational flexibility (from the piperidine and pyrrolidine rings) with electronic effects from the thiophene sulfonyl group, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

[1-(1-thiophen-2-ylsulfonylpiperidin-4-yl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S2/c17-11-13-3-1-7-16(13)12-5-8-15(9-6-12)21(18,19)14-4-2-10-20-14/h2,4,10,12-13,17H,1,3,5-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDNMKIRJKEEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol represents a novel class of piperidine derivatives that have garnered attention for their potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound consists of a piperidine ring substituted with a thiophenesulfonyl group and a pyrrolidine moiety, linked to a methanol functional group. The synthesis typically involves several steps, including the formation of the piperidine ring, sulfonylation with thiophenesulfonyl chloride, and subsequent coupling with pyrrolidine derivatives.

1. Antiviral Activity

Recent studies indicate that compounds similar to this compound exhibit anti-HIV properties. For instance, derivatives with piperidinyl substitutions have shown significant inhibition of HIV-1 replication in vitro. The mechanism is believed to involve the disruption of viral entry or replication processes .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Preliminary results suggest that it exhibits moderate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods, showing promising results comparable to established antibiotics .

3. Cytotoxicity Assessment

In assessing cytotoxicity, various derivatives were tested on human cell lines. Notably, the compound displayed relatively low cytotoxicity, making it an attractive candidate for further development as a therapeutic agent. This is particularly relevant in the context of diseases such as leishmaniasis and Chagas disease, where low toxicity is crucial for patient safety .

Case Study 1: Anti-HIV Activity

A study published in 2020 synthesized several piperidine derivatives for evaluation against HIV. Among these, compounds structurally related to this compound showed significant inhibition of HIV replication in cell cultures. The most potent compound exhibited an IC50 value in the nanomolar range, indicating strong antiviral activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperidine ring enhanced antimicrobial potency, with MIC values ranging from 5 µM to 20 µM depending on the specific derivative tested .

Table 1: Biological Activity Summary of Related Compounds

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its ability to interact with biological targets. Research indicates that compounds with similar structural motifs can inhibit specific enzymes and receptors, making them candidates for drug development.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiophene and piperidine exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes, suggesting that (1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol may also possess similar properties.

Central Nervous System Disorders

The compound may be beneficial in treating central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. Compounds that inhibit specific pathways related to neurodegeneration are currently under investigation, and this compound could play a role in this area .

Synthetic Applications

The synthesis of this compound involves several steps that can be optimized for industrial production:

Synthetic Routes

- Formation of Piperidine Ring : Cyclization reactions involving appropriate precursors.

- Sulfonylation : Introduction of the thiophene sulfonyl group using thiophene sulfonyl chloride.

- Pyrrolidine Coupling : Nucleophilic substitution reactions to couple the piperidine derivative with pyrrolidine.

These methods can be further refined using catalysts and controlled reaction conditions to enhance yield and purity.

Antimicrobial Testing

In a study examining the antimicrobial efficacy of various piperidine derivatives, compounds structurally similar to this compound were tested against common bacterial strains. Results indicated varying degrees of microbial inhibition depending on the substituents on the piperidine ring, highlighting the potential for this compound in developing new antimicrobial agents.

Neuroprotective Effects

Research into neuroprotective agents has identified that compounds with thiophene and piperidine structures may modulate neuroinflammatory responses. Preliminary findings suggest that this compound could inhibit pathways linked to neurodegeneration, warranting further investigation into its therapeutic potential for CNS disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azidobenzenesulfonyl Derivatives

The compound “(1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol” () shares a pyrrolidine-methanol core but differs in the sulfonyl substituent (azidobenzenesulfonyl vs. thiophen-2-ylsulfonyl). Key distinctions include:

- Electronic Properties : The azide group in the benzene ring introduces strong electron-withdrawing effects, whereas the thiophene sulfonyl group provides moderate electron withdrawal with aromatic π-system contributions.

- Synthetic Routes : Both compounds are synthesized via sulfonylation reactions, but the azidobenzenesulfonyl derivative requires additional safety precautions due to azide instability .

- Spectroscopic Data : NMR and HRMS data for azidobenzenesulfonyl analogs confirm structural integrity (e.g., δ 3.5–4.0 ppm for pyrrolidine protons), but analogous data for the thiophene variant remain unreported .

Diphenylpyrrolidinyl Methanol Derivatives

The compound “1,2-diphenyl(pyrrolidin-2-yl)methanol” () features a pyrrolidine-methanol backbone with two phenyl substituents. Comparisons include:

- Stereochemical Complexity : Both compounds exhibit stereogenic centers, but the thiophene sulfonyl group may impose stricter conformational constraints due to steric and electronic interactions.

Piperidine-Containing Analogs

Compounds like “1-(1,2-diphenylethyl)piperidine” () lack the sulfonyl and hydroxymethyl groups but share the piperidine ring. Differences include:

- Pharmacophore Design : The thiophene sulfonyl and hydroxymethyl groups in the target compound may enhance hydrogen-bonding capacity, critical for target binding.

- Metabolic Stability : Sulfonyl groups generally improve metabolic stability compared to unsubstituted piperidines, which are prone to oxidation .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : The thiophen-2-ylsulfonyl group requires precise sulfonylation conditions to avoid ring-opening side reactions, unlike azidobenzenesulfonyl derivatives, which demand azide-handling expertise .

- Biological Relevance : Piperidine-pyrrolidine hybrids are explored for dopamine receptor modulation; the thiophene sulfonyl group may enhance selectivity over dopaminergic off-targets compared to phenyl analogs .

- Gaps in Data: No direct pharmacokinetic or toxicity data exist for the target compound. Comparative studies with azide or diphenyl analogs suggest prioritizing metabolic stability assays.

Preparation Methods

Formation of the Piperidine-Pyrrolidine Core

The synthesis begins with Boc-protected β-homoproline (1a ), which undergoes lithium aluminum hydride (LiAlH₄)-mediated reduction to yield primary alcohol 2a . Mechanochemical activation via ball milling (30 Hz, stainless steel jar) enhances reaction kinetics, achieving 97% conversion in 30 minutes using 1,1′-carbonyldiimidazole (CDI) as an activating agent.

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Milling Frequency | 30 Hz |

| Jar Material | Stainless Steel |

| Activator | CDI (1.2 equiv) |

| Reducing Agent | NaBH₄ (1.5 equiv) |

Sulfonylation with Thiophen-2-ylsulfonyl Chloride

The piperidine intermediate 5a is sulfonylated using thiophen-2-ylsulfonyl chloride under mechanochemical conditions. Milling at 25 Hz for 120 minutes in the presence of K₂CO₃ (23 equiv) achieves quantitative sulfonation.

Deprotection and Methanol Group Introduction

Boc deprotection using 6 M HCl in isopropanol, followed by sulfonylation with isoquinoline-4-sulfonyl chloride, yields the final product. A two-step, one-pot procedure in polytetrafluoroethylene (PTFE) jars minimizes intermediate isolation.

Solution-Phase Synthesis Approaches

Piperidine Ring Construction

In solution-phase methods, the piperidine ring is synthesized via cyclization of δ-amino alcohols or reductive amination of δ-keto amines. For example, reaction of 4-aminobutanol with formaldehyde under acidic conditions forms the piperidine backbone.

Sulfonylation and Pyrrolidine Coupling

Thiophen-2-ylsulfonyl chloride is introduced in dichloromethane (DCM) with triethylamine (TEA) as a base. Subsequent coupling to pyrrolidine-2-ylmethanol employs reductive amination using sodium cyanoborohydride (NaBH₃CN) in acetic acid.

Typical Reaction Setup :

- Solvent: DCM/MeOH (4:1)

- Temperature: 0°C to room temperature

- Yield: 78–85% after column chromatography

Comparative Analysis of Methodologies

| Parameter | Mechanochemical | Solution-Phase |

|---|---|---|

| Reaction Time | 4–6 hours | 12–24 hours |

| Solvent Use | Minimal (0.6 μL/mg) | High (50–100 mL/g) |

| Yield | 89–91% | 75–85% |

| Purity | >98% (UPLC/MS) | 90–95% (HPLC) |

Mechanochemical methods offer superior efficiency and environmental sustainability, whereas solution-phase approaches provide flexibility for scale-up.

Optimization Strategies and Reaction Conditions

Solvent Additives

Adding 75 μL of methyltetrahydrofuran (MeTHF) per 125 mg of reagents improves mixing in mechanochemical sulfonylation, reducing side-product formation.

Stoichiometry Adjustments

A 1:3 molar ratio of aldehyde to amine in reductive amination maximizes conversion (92%) while minimizing imine byproducts.

Temperature Control

Maintaining milling temperatures below 40°C prevents thermal degradation of sulfonamide intermediates.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) :

High-Resolution Mass Spectrometry (HRMS) :

Ultra-Performance Liquid Chromatography (UPLC) :

Challenges and Limitations in Synthesis

- Hygroscopic Intermediates : Boc-protected amines require anhydrous conditions to prevent hydrolysis.

- Stereochemical Control : Ensuring S-configuration at the pyrrolidine methanol group demands chiral auxiliaries or enantioselective catalysis.

- Scale-Up Limitations : Mechanochemical methods face challenges in batch size due to jar volume constraints.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol?

- Methodology : Synthesis requires precise control of reaction conditions. For example, temperature (e.g., 0–5°C for sulfonation steps), solvent polarity (e.g., dichloromethane for nucleophilic substitutions), and reaction time (e.g., 12–24 hours for cyclization) significantly impact yield and purity .

- Analytical Validation : Use HPLC to monitor intermediate formation (≥95% purity threshold) and NMR (¹H/¹³C) to confirm regioselectivity, particularly for the thiophene sulfonyl and piperidine-pyrrolidine moieties .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

- Techniques :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ at m/z 383.12) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine-pyrrolidine backbone and confirm sulfonyl group attachment .

- X-ray Crystallography (if crystalline): Resolve stereochemistry at the pyrrolidin-2-ylmethanol chiral center .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the thiophene sulfonyl group in derivatization reactions?

- Approach :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated thiophene to identify rate-determining steps (e.g., sulfonation vs. nucleophilic substitution) .

- Computational Modeling (DFT) : Calculate activation energies for sulfonyl group displacement by nucleophiles (e.g., amines, alcohols) to predict regioselectivity .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

- Experimental Design :

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma (e.g., hydroxylation at the pyrrolidine ring) that may alter activity .

- Dose-Response Re-evaluation : Adjust in vivo dosing regimens to account for first-pass metabolism and plasma protein binding discrepancies .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Molecular Docking : Use AutoDock Vina to simulate binding to homology-modeled targets (e.g., GPCRs or kinases). Validate with SAR studies on synthesized analogs .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize high-affinity derivatives .

Q. What synthetic routes enable the preparation of fluorinated or isotopically labeled analogs for tracer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.